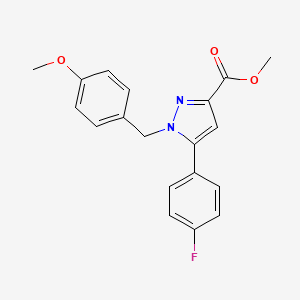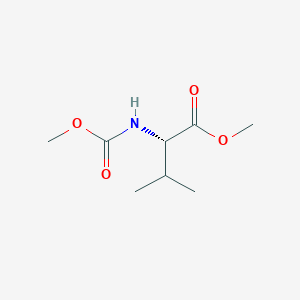
N,N'-di(butan-2-yl)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DISULFONAMIDE is an organic compound characterized by the presence of two sec-butyl groups attached to the nitrogen atoms at positions 2 and 7 of the fluorene ring, and two sulfonamide groups at positions 2 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the fluorene core, followed by the introduction of sulfonamide groups at the 2 and 7 positions. The sec-butyl groups are then attached to the nitrogen atoms through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted fluorene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The sec-butyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorene derivatives with different substituents at the 2 and 7 positions, such as:
- N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DISULFONIC ACID
- N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DIAMINE
Uniqueness
N(2),N(7)-DI(SEC-BUTYL)-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to the presence of both sec-butyl and sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H28N2O4S2 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2-N,7-N-di(butan-2-yl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-14(3)22-28(24,25)18-7-9-20-16(12-18)11-17-13-19(8-10-21(17)20)29(26,27)23-15(4)6-2/h7-10,12-15,22-23H,5-6,11H2,1-4H3 |
Clave InChI |
NFLOGLNDPANICS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12043735.png)

![8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043745.png)
![Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B12043754.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043762.png)

![N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12043765.png)






